The Core Mechanism of Sha-68: A Technical Guide to its Antagonistic Action on the Neuropeptide S Receptor
The Core Mechanism of Sha-68: A Technical Guide to its Antagonistic Action on the Neuropeptide S Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Sha-68, a potent and selective non-peptide antagonist of the Neuropeptide S (NPS) receptor (NPSR). Sha-68 serves as a critical tool for investigating the physiological and pharmacological roles of the NPS system. This document outlines its binding and functional parameters, details the experimental methodologies used for its characterization, and visualizes its impact on NPSR signaling pathways.
Executive Summary
Sha-68 is a bicyclic piperazine (B1678402) derivative that acts as a competitive antagonist at the NPSR.[1] It effectively blocks the intracellular signaling cascades initiated by the endogenous ligand, Neuropeptide S. Specifically, Sha-68 has been shown to inhibit NPS-induced calcium mobilization and demonstrates displaceable binding to the NPSR in the nanomolar range.[1][2] Its selectivity is a key feature, with no observed agonistic or antagonistic activity at a panel of fourteen other G protein-coupled receptors (GPCRs).[1] This high selectivity makes Sha-68 an invaluable pharmacological tool for delineating the specific functions of the NPSR in various physiological processes, including anxiety, arousal, and motor activity.[3]
Quantitative Pharmacological Profile of Sha-68
The interaction of Sha-68 with the NPSR has been quantified through various in vitro assays, providing a clear picture of its potency and competitive nature. The following tables summarize the key quantitative data.
Table 1: In Vitro Antagonist Potency of Sha-68
| Parameter | Receptor Variant | Value | Species | Reference |
| IC50 | human NPSR Asn107 | 22.0 nM | Human | [4] |
| human NPSR Ile107 | 23.8 nM | Human | [4] | |
| mouse NPSR | 48.7 ± 14.7 nM | Mouse | [1] | |
| Ki | human NPSR Ile107 | 47.7 nM (95% CI: 39.01 - 58.31 nM) | Human | [1] |
| Kb | human NPSR Ile107 | 27.9 nM | Human | [1] |
| pA2 | human NPSR Asn107 | 7.8 | Human | [5] |
| human NPSR Ile107 | 7.5 | Human | [5] | |
| mouse NPSR | 8.06 | Mouse | [3] |
Table 2: In Vivo Efficacy of Sha-68
| Experimental Model | Species | Dose (i.p.) | Effect | Reference |
| NPS-induced Horizontal Activity | Mouse | 50 mg/kg | ~50% reduction | [1] |
| NPS-induced Vertical Activity | Mouse | 50 mg/kg | Significant reduction | [1] |
| NPS-induced Stereotypic Behavior | Mouse | 50 mg/kg | ~50% reduction | [1] |
| Mouse Righting Reflex (NPS-induced arousal) | Mouse | N/A | Full prevention | [3] |
| Rat Elevated Plus Maze (NPS-induced anxiolysis) | Rat | N/A | Full prevention | [3] |
Signaling Pathways Modulated by Sha-68
The NPSR is known to couple to Gq and Gs G-proteins, leading to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic AMP (cAMP), respectively.[6] Sha-68 acts as a competitive antagonist, binding to the NPSR and preventing NPS from initiating these downstream signaling events.
Experimental Protocols
The characterization of Sha-68 involved several key experimental procedures. Detailed methodologies are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Sha-68 for the NPSR.
Methodology:
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Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NPSR (Ile107 variant) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
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Binding Reaction: Cell membranes are incubated with a radiolabeled NPS ligand (e.g., [125I]-NPS) and varying concentrations of unlabeled Sha-68.
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Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the Sha-68 concentration. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.[1]
Calcium Mobilization Assay
Objective: To measure the functional antagonist activity (IC50) of Sha-68 by assessing its ability to block NPS-induced intracellular calcium release.
Methodology:
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Cell Culture: HEK293 cells stably expressing the NPSR are seeded into 96-well plates.
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Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: Cells are pre-incubated with varying concentrations of Sha-68 or vehicle.
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Agonist Stimulation: NPS is added to the wells to stimulate the NPSR.
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Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
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Data Analysis: Concentration-response curves are generated, and the IC50 values for Sha-68 are calculated, representing the concentration that inhibits 50% of the maximal response to NPS.[1]
Conclusion
Sha-68 is a well-characterized, potent, and selective competitive antagonist of the Neuropeptide S receptor. Its ability to block NPS-induced signaling, particularly calcium mobilization, has been robustly demonstrated through in vitro assays. Furthermore, in vivo studies have confirmed its efficacy in antagonizing the behavioral effects of NPS. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing Sha-68 to explore the multifaceted roles of the NPS-NPSR system in health and disease. Its specificity and well-defined mechanism of action solidify its status as an essential tool in the field of neuropharmacology and drug development.
References
- 1. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NPS receptor | Neuropeptide S receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
